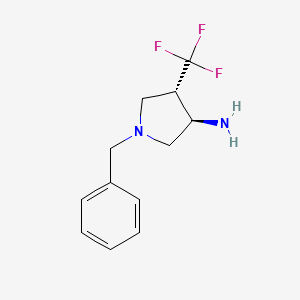
Rac-(3r,4s)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(3r,4s)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans is a compound that belongs to the pyrrolidine class of chemicals Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their unique structural and stereochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(3r,4s)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and trifluoromethyl groups. One common approach is to start with a suitable precursor, such as a substituted pyrrolidine, and then perform functional group transformations to achieve the desired compound. Reaction conditions often include the use of strong bases, such as sodium hydride, and various solvents, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and purity. Additionally, the use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Rac-(3r,4s)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives with different oxidation states.
Substitution: The benzyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines
Scientific Research Applications
Rac-(3r,4s)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans has several scientific research applications, including:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structural features make it a useful tool for studying biological processes and interactions, such as enzyme inhibition and receptor binding.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including metabolic disorders and neurological conditions.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of Rac-(3r,4s)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features, including the benzyl and trifluoromethyl groups, play a crucial role in its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on the compound’s mechanism of action are essential to fully understand its potential therapeutic applications and optimize its efficacy.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-(2,4,5-Trifluorophenyl)-pyrrolidin-3-ylamine: This compound shares the pyrrolidine core and trifluoromethyl group but differs in the substitution pattern on the aromatic ring.
rac-(3R,4S)-4-(4-methoxyphenyl)-1-(1-phenylcyclopentanecarbonyl)pyrrolidin-3-amine hydrochloride: Another pyrrolidine derivative with different substituents, highlighting the diversity of this chemical class.
Uniqueness
Rac-(3r,4s)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both benzyl and trifluoromethyl groups enhances its potential for diverse applications, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H15F3N2 |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)10-7-17(8-11(10)16)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,16H2/t10-,11-/m0/s1 |
InChI Key |
WMMPTAKSLQNVBD-QWRGUYRKSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)N)C(F)(F)F |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane](/img/structure/B13900602.png)
![tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13900604.png)

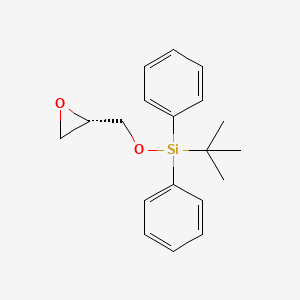

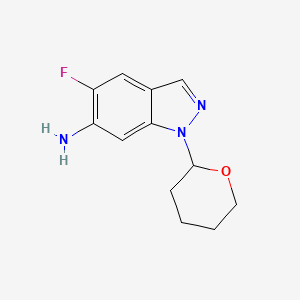


![[5,5'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13900633.png)
![4-piperidin-1-yl-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline](/img/structure/B13900638.png)

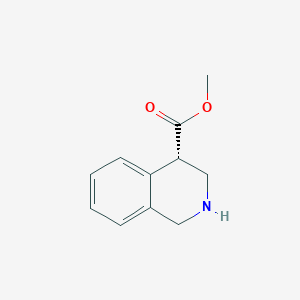
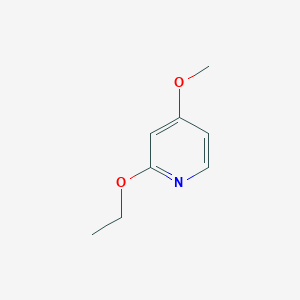
![5-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13900649.png)
